methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
Description
Methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic purine derivative featuring an imidazo[2,1-f]purine core substituted with methyl groups at positions 1 and 7, a 2-methoxyethyl chain at position 8, and a propanoate ester at position 2. This compound is structurally related to adenosine receptor antagonists and kinase inhibitors, with modifications designed to optimize solubility, binding affinity, and metabolic stability. Its synthesis likely involves palladium-catalyzed cross-coupling or acid-mediated cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 3-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-10-9-21-12-13(17-15(21)19(10)7-8-25-3)18(2)16(24)20(14(12)23)6-5-11(22)26-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKHICRKIZTEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[2,1-f]purine scaffold is common in adenosine receptor ligands and kinase inhibitors. Key structural variations among analogs include:
- Position 8 Substituents : The target compound’s 2-methoxyethyl group balances hydrophilicity and steric bulk, contrasting with aromatic (e.g., o-tolyl in ) or smaller alkyl (e.g., ethyl in ) groups. The methoxyether may enhance metabolic stability compared to hydroxylated analogs (e.g., ).
Physicochemical Properties
The target compound’s methoxyethyl and ester groups likely confer moderate solubility in polar organic solvents, with a molecular weight (~413 g/mol) within the range of bioactive purine derivatives.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-imidazopurin-yl)propanoate?
- Methodological Answer : A one-pot, two-step synthesis strategy is often employed for structurally related imidazo[1,2-a]pyridine derivatives. For example, and describe the use of cyclocondensation reactions with substituted aldehydes and amines, followed by purification via column chromatography (DCM/EtOH eluent). Key parameters include reaction temperature control (rt to 80°C), stoichiometric ratios of reagents, and solvent selection (e.g., DCM for mild conditions). Yield optimization (43–61%) can be achieved by adjusting reaction time (72 hours) and catalyst loading .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and HRMS are critical. and provide templates for interpreting NMR chemical shifts (e.g., δ 3.84 ppm for methoxy groups in ¹H NMR, δ 170.7 ppm for ester carbonyls in ¹³C NMR). HRMS (ESI/Q-TOF) with <2 ppm mass accuracy (e.g., 509.1825 vs. 509.1819 calculated) confirms molecular formula integrity. IR spectroscopy (KBr pellet) identifies functional groups like carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : Stability studies should assess hygroscopicity, thermal decomposition (TGA/DSC), and photolytic degradation. and recommend storage in anhydrous environments (desiccators with silica gel) and protection from UV light. For aqueous stability, monitor pH-dependent hydrolysis of ester groups using HPLC (C18 column, acetonitrile/water mobile phase). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict transition states and regioselectivity in cyclocondensation steps. COMSOL Multiphysics integrates reaction kinetics (e.g., Arrhenius parameters) and fluid dynamics to simulate reactor scalability. highlights AI-driven tools for real-time adjustment of reaction parameters (e.g., temperature, catalyst concentration) to maximize yield .
Q. How do structural modifications (e.g., methoxyethyl vs. phenethyl substituents) affect bioactivity?
- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., replacing 2-methoxyethyl with phenethyl in ) and evaluating binding affinity via SPR or fluorescence polarization. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with purine-dione motifs). ’s analogs (C17H19ClN6O3) demonstrate substituent-dependent activity shifts, validated by in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
